molecular formula C4H7ClN2O B061550 Isoxazol-4-ylmethanamine hydrochloride CAS No. 173850-71-0

Isoxazol-4-ylmethanamine hydrochloride

Cat. No.: B061550
CAS No.: 173850-71-0
M. Wt: 134.56 g/mol
InChI Key: ASVALZCMCJOEQG-UHFFFAOYSA-N
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Description

Isoxazol-4-ylmethanamine hydrochloride is a chemical compound with the molecular formula C4H7ClN2O. It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoxazol-4-ylmethanamine hydrochloride can be synthesized through various methods. One common approach involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) and aldehydes, followed by treatment with molecular iodine and hydroxylamine . Another method includes the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using metal-free synthetic routes to minimize costs and environmental impact. These methods often employ eco-friendly catalysts and reagents to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Isoxazol-4-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine hydrochloride, molecular iodine, and lithium aluminium hydride. Reaction conditions often involve refluxing in ethanol or other suitable solvents .

Major Products Formed

The major products formed from these reactions include substituted isoxazoles, oximes, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Isoxazol-4-ylmethanamine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows it to act as a scaffold for developing drugs targeting neurological disorders and other diseases. Research indicates that compounds derived from isoxazole exhibit a range of biological activities, making them valuable in drug design .

Table 1: Key Pharmaceuticals Derived from this compound

Compound Name Target Condition Mechanism of Action
Isoxazole derivativesNeurological disordersModulation of neurotransmitter systems
3-Amino-5-methylisoxazoleAntitumor activityInhibition of cancer cell proliferation
5-AminoisoxazoleAntimicrobial propertiesDisruption of bacterial cell wall

Biochemical Research

In biochemical research, this compound is utilized to study the effects of isoxazole derivatives on biological systems. Researchers focus on understanding new pathways for drug action and the interactions between these compounds and biological targets. This research is pivotal for uncovering novel therapeutic strategies .

Case Study: Interaction with Biological Targets

A study demonstrated that this compound binds effectively to specific receptors involved in neurotransmission, offering insights into its potential role in treating mental health conditions.

Neuroscience Applications

The compound has shown promise in neuroscience for developing treatments that modulate neurotransmitter systems. Its ability to influence serotonin and dopamine pathways could lead to innovative therapies for various mental health disorders, including depression and anxiety .

Table 2: Neurotransmitter Modulation by Isoxazol Derivatives

Neurotransmitter Effect Potential Therapeutic Use
SerotoninIncreased availabilityTreatment of depression
DopamineModulation of receptor activityManagement of schizophrenia

Analytical Chemistry

This compound is employed in analytical chemistry to detect and quantify similar amine compounds in complex mixtures. Its application enhances the reliability of chemical analyses, particularly in pharmaceutical formulations and environmental samples .

Material Science

In material science, this compound can be incorporated into polymer formulations to improve properties such as thermal stability and mechanical strength. This application opens avenues for developing advanced materials suitable for industrial uses .

Mechanism of Action

The mechanism of action of isoxazol-4-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Isoxazol-4-ylmethanamine hydrochloride can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound in scientific research and industrial applications.

Biological Activity

Isoxazol-4-ylmethanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an isoxazole ring, a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.

Biological Activities

This compound has been investigated for several biological activities, including:

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound interacts with specific enzymes, modulating their activity. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation .
  • Cell Cycle Arrest : Some studies suggest that isoxazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) .
  • Targeting Molecular Chaperones : By inhibiting Hsp90, isoxazole compounds disrupt the stability of client proteins that are crucial for tumor growth and survival .

Case Studies and Experimental Data

A variety of studies have focused on the synthesis and evaluation of isoxazole derivatives:

CompoundCell LineIC50 (µM)Activity
Compound 5Cancer Cells14Hsp90 Inhibitor
Compound 17MCF-70.02Anticancer
Compound 19HCT1165.0Anticancer

These findings demonstrate the significant potential of isoxazole derivatives in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of isoxazole compounds often correlates with their structural features. Modifications to the isoxazole ring or substituents can enhance or diminish their efficacy:

  • Substituent Effects : Studies have shown that electron-withdrawing groups on the phenyl ring can improve binding affinity to target enzymes .
  • Ring Modifications : Alterations in the isoxazole structure can lead to variations in cytotoxicity and selectivity towards different cancer cell lines .

Properties

IUPAC Name

1,2-oxazol-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVALZCMCJOEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624188
Record name 1-(1,2-Oxazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847490-70-4, 173850-71-0
Record name 4-Isoxazolemethanamine, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847490-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,2-Oxazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,2-oxazol-4-yl)methanamine hydrochloride
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